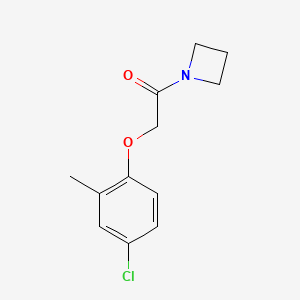
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone, commonly known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. FPBM belongs to the family of benzothiophene derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of FPBM is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. FPBM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and physiological effects:
FPBM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. FPBM has also been shown to increase the levels of BDNF, which is involved in neuroplasticity and neuroprotection. In addition, FPBM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
FPBM has several advantages for lab experiments. It has a high degree of selectivity for the GABAA receptor, which makes it a useful tool for studying the role of the GABAA receptor in various physiological and pathological conditions. FPBM also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of FPBM is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on FPBM. One area of interest is the development of more potent analogs of FPBM that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic effects of FPBM in various neurological and psychiatric disorders. Finally, further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
Conclusion:
In conclusion, FPBM is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. It has been synthesized using various methods and has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
Synthesemethoden
FPBM can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing FPBM is the Suzuki-Miyaura coupling reaction, which involves the reaction between 5-fluoro-2-iodobenzothiophene and pyrrolidin-1-ylmethanone in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
FPBM has been extensively studied for its potential as a pharmacological agent. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTRHOPTQHHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)


![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)